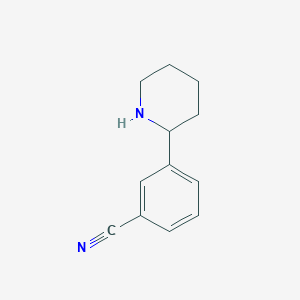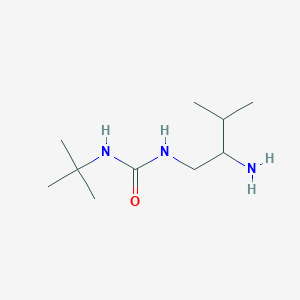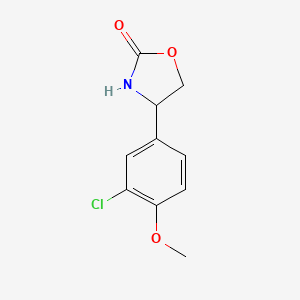![molecular formula C6H7N5 B13530870 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound containing nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise as a kinase inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs). It has been evaluated for its anti-proliferative activities against human breast cancer cells and human gastric cancer cells . Additionally, it has been studied for its potential to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of proapoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparación Con Compuestos Similares
5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: This derivative has a chlorine atom and a cyclopropyl group attached, which can alter its biological activity.
Uniqueness: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is unique due to its specific arrangement of nitrogen atoms and amino groups, which contribute to its potent kinase inhibitory activity. Its ability to induce apoptosis in cancer cells through specific molecular pathways sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C6H7N5 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H7N5/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H4,7,8,10,11) |
Clave InChI |
ISSMDAFGDCTNDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1N=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)






![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)




![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)

